Physicochemical Properties vs. Non-Methylated Pyrimidinyl Glycine Core
The presence of 4,6-dimethyl groups on the pyrimidine ring significantly alters the lipophilicity of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid compared to the non-methylated core, (pyrimidin-2-ylamino)acetic acid. This difference directly impacts LogD values and, by extension, predicted membrane permeability .
| Evidence Dimension | Lipophilicity (ACD/LogD at pH 7.4) |
|---|---|
| Target Compound Data | -2.46 |
| Comparator Or Baseline | (pyrimidin-2-ylamino)acetic acid (non-methylated core) |
| Quantified Difference | ~0.79 unit decrease (estimated based on LogP difference) |
| Conditions | In silico prediction using ACD/Labs Percepta platform |
Why This Matters
This change in lipophilicity is a key parameter for researchers optimizing compounds for oral bioavailability or CNS penetration.
